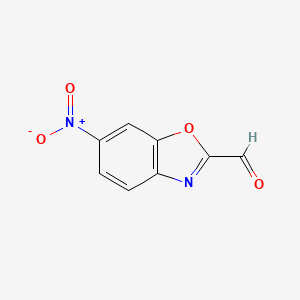
6-Nitro-1,3-benzoxazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1,3-benzoxazole-2-carbaldehyde is a heterocyclic compound with a molecular formula of C8H4N2O4 It is characterized by the presence of a benzoxazole ring substituted with a nitro group at the sixth position and an aldehyde group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1,3-benzoxazole-2-carbaldehyde typically involves the condensation of 2-aminophenol with nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-1,3-benzoxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 6-Nitro-1,3-benzoxazole-2-carboxylic acid.
Reduction: 6-Amino-1,3-benzoxazole-2-carbaldehyde.
Substitution: 6-Substituted-1,3-benzoxazole-2-carbaldehyde derivatives.
Scientific Research Applications
6-Nitro-1,3-benzoxazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-1,3-benzoxazole-2-carbaldehyde is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial and anticancer effects. The aldehyde group can form covalent bonds with amino groups in proteins, potentially inhibiting their function .
Molecular Targets and Pathways:
Antimicrobial Activity: The compound targets bacterial cell walls and enzymes, disrupting their function and leading to cell death.
Anticancer Activity: It interacts with DNA and proteins involved in cell division, inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
6-Nitro-1,3-benzoxazole-2-carbaldehyde can be compared with other benzoxazole derivatives:
5-Nitro-1,3-benzoxazole-2-carbaldehyde: Similar structure but with the nitro group at the fifth position. It exhibits different reactivity and biological activity.
6-Amino-1,3-benzoxazole-2-carbaldehyde: The nitro group is replaced with an amino group, leading to different chemical properties and applications.
6-Nitro-1,3-benzoxazole-2-carboxylic acid:
Uniqueness: this compound is unique due to the presence of both a nitro and an aldehyde group on the benzoxazole ring. This combination of functional groups provides a distinct reactivity profile, making it valuable in various chemical and biological applications .
Properties
CAS No. |
944907-40-8 |
|---|---|
Molecular Formula |
C8H4N2O4 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
6-nitro-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C8H4N2O4/c11-4-8-9-6-2-1-5(10(12)13)3-7(6)14-8/h1-4H |
InChI Key |
UULMTNMZYUBKIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


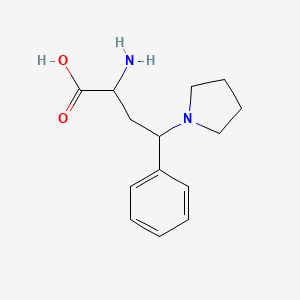
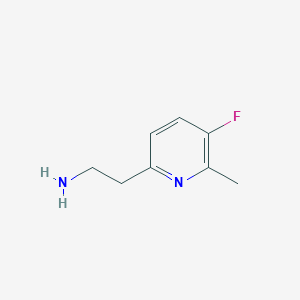
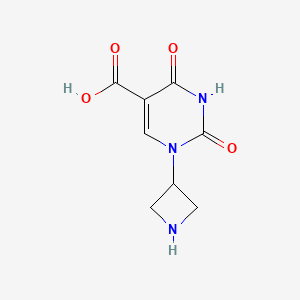
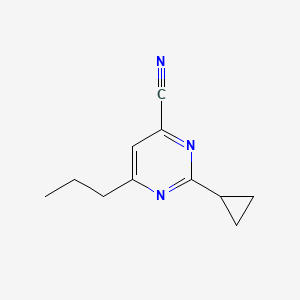
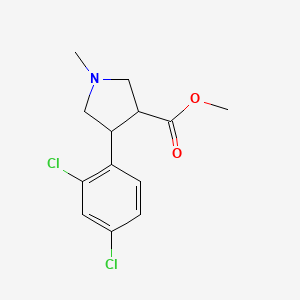
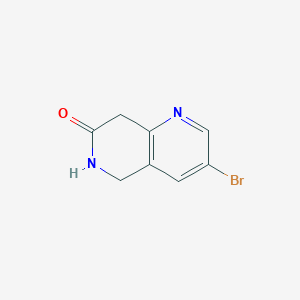
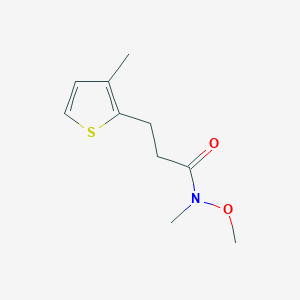
![N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14867439.png)

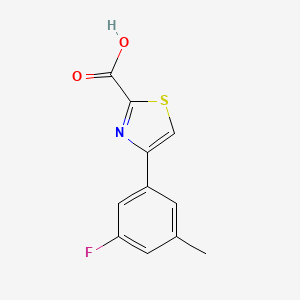
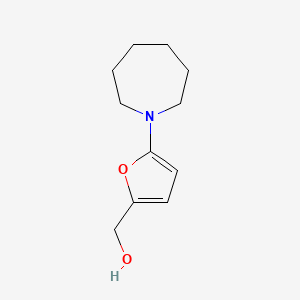
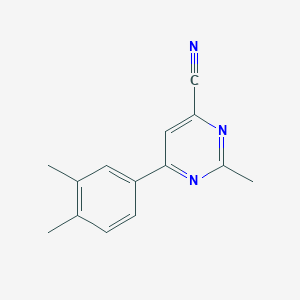
![(3aR,6aR)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14867472.png)
![1-(4-Methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B14867480.png)
